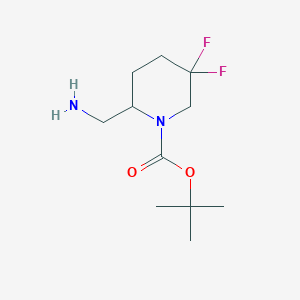

Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Vue d'ensemble

Description

The compound "Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate" is a chemical entity that can be considered a derivative of piperidine with potential applications in pharmaceutical chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl compounds and their synthesis, properties, and applications in drug discovery and development.

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butoxycarbonyl (Boc) protecting groups, as seen in the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which was prepared with an 82% yield when N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine was treated with excess sodium iodoacetate under alkaline conditions . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of a protein tyrosine kinase inhibitor, was synthesized through a series of steps starting from 4-methylpyridinium, with an overall yield of 80.2% . These methods could potentially be adapted for the synthesis of "Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate."

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using various spectroscopic methods, such as FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques could be employed to elucidate the structure of "Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate."

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including nucleophilic alkylation, oxidation, and reductive debenzylation. For example, the nucleophilic alkylation of the imine moiety of tert-butyl iminoesters led to the formation of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives . The tert-butyl group itself can serve as a protecting group that can be removed under certain conditions, as demonstrated in the synthesis of N-tert-butanesulfinyl imines . These reactions are relevant to the potential chemical transformations that "Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds, such as stability, volatility, and electron-capturing properties, are important for their applications in drug discovery. For instance, tert.-butylpentafluorophenylmethylchlorosilane was found to form hydrolytically stable alkylsilyl derivatives suitable for gas chromatography with electron-capture detection . The thermal properties of tert-butyl compounds can be studied using DSC and TGA, as shown in the analysis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate . These properties would be significant in understanding the behavior of "Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate" in various environments and applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is utilized in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is further coupled with aromatic aldehydes to produce Schiff base compounds. These compounds are characterized using spectroscopic methods and X-ray crystallographic analysis, highlighting their potential for further chemical applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

- Research on the molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been conducted. These studies involve synthesizing the compound and analyzing its structure using techniques like NMR spectroscopy and X-ray diffraction. Such research provides insights into the molecular characteristics and potential uses of similar tert-butyl-based compounds in various scientific applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Novel Synthetic Methods

- Innovative methods for synthesizing tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate derivatives have been developed. These methods optimize the synthesis process, improve yield, and expand the applications of such compounds in the synthesis of biologically active compounds and potential pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic and Structural Insights

- Detailed crystallographic studies have been conducted to understand the molecular and crystal structure of tert-butyl derivatives. These studies reveal key structural aspects like intramolecular hydrogen bonds, space group classifications, and molecular packing. This knowledge is crucial for the development and application of these compounds in various fields, including materials science and pharmaceutical research (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Propriétés

IUPAC Name |

tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTWMGXYRJTIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130753 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255666-42-2 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)

![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)